5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole

Antiviral HCV NS5A Pharmacokinetics

5-Fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 1510910-98-1) is a tetra-fluorinated N-methylbenzimidazole derivative with the molecular formula C₉H₆F₄N₂ and a molecular weight of 218.15 g/mol. Its physicochemical profile includes a calculated density of 1.4±0.1 g/cm³, a boiling point of 237.2±40.0 °C at 760 mmHg, and a flash point of 97.3±27.3 °C.

Molecular Formula C9H6F4N2
Molecular Weight 218.15 g/mol
Cat. No. B15094483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole
Molecular FormulaC9H6F4N2
Molecular Weight218.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)N=C1C(F)(F)F
InChIInChI=1S/C9H6F4N2/c1-15-7-3-2-5(10)4-6(7)14-8(15)9(11,12)13/h2-4H,1H3
InChIKeyIDLVYWDKBWUOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole: Core Scaffold Properties and Sourcing-Relevant Characteristics


5-Fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 1510910-98-1) is a tetra-fluorinated N-methylbenzimidazole derivative with the molecular formula C₉H₆F₄N₂ and a molecular weight of 218.15 g/mol . Its physicochemical profile includes a calculated density of 1.4±0.1 g/cm³, a boiling point of 237.2±40.0 °C at 760 mmHg, and a flash point of 97.3±27.3 °C . The compound is commercially available at 95–97% purity from multiple suppliers, primarily for R&D-scale procurement . This scaffold belongs to a recognized class of fluorinated benzimidazoles that have been disclosed in patents as TLR9 inhibitors for fibrotic diseases [1] and explored as ferroptosis inducers .

Why 5-Fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole Cannot Be Interchanged with Generic 2-Trifluoromethyl Benzimidazoles


Within the 2-(trifluoromethyl)benzimidazole chemotype, simultaneous N1-methylation and C5-fluorination create a substitution pattern that modulates three critical molecular properties simultaneously: (i) metabolic stability via fluorine-mediated CYP450 resistance [1]; (ii) lipophilicity and membrane permeability through the combined electron-withdrawing effects of CF₃ and F substituents [2]; and (iii) target binding conformation through N-methyl-induced steric effects that alter the benzimidazole ring's hydrogen-bond donor/acceptor profile [3]. These structural features distinguish this compound from non-fluorinated (e.g., 1-methyl-2-(trifluoromethyl)benzimidazole), non-methylated (e.g., 5-fluoro-2-(trifluoromethyl)-1H-benzimidazole), and mono-substituted analogs, making simple replacement without quantitative justification a source of potential activity loss, altered pharmacokinetics, or incompatible physicochemical behavior in downstream assays.

Quantitative Differentiation Evidence for 5-Fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole Against Closest Structural Analogs


Fluorobenzimidazole vs. Non-Fluorinated Benzimidazole: Improved Pharmacokinetic Properties in HCV NS5A Inhibitor Series

In a head-to-head medicinal chemistry optimization program, fluorobenzimidazole-based HCV NS5A inhibitors demonstrated improved pharmacokinetic properties in direct comparison to their non-fluorinated benzimidazole analogs [1]. The fluorobenzimidazole series retained potent, broad-genotype in vitro activity against HCV genotypes 1–6 replicons (including NS5A variants showing orders-of-magnitude reduced susceptibility to first-generation inhibitors), while simultaneously addressing the metabolic liability observed in the non-fluorinated progenitor series [1]. This class-level SAR finding establishes that C5-fluoro substitution on the benzimidazole core is not merely a spectator modification but a determinant of both antiviral potency retention and pharmacokinetic optimization.

Antiviral HCV NS5A Pharmacokinetics

N-Methyl vs. N-Unsubstituted Benzimidazole: Differential Cytotoxicity Profiles in Cancer Cell Lines

In a panel of human cancer cell lines including A375 (melanoma) and HeLa (cervix), N-unsubstituted 2-aryl benzimidazoles displayed a better cytotoxic profile than their corresponding N-methylated congeners [1]. Specifically, for the matched-pair comparison within the same 2-aryl substitution series, the N-H compounds (2 and 3) exhibited lower IC₅₀ values in A375 and HeLa cells compared to the N-methylated derivatives (5 and 7) [1]. In contrast, the N-unsubstituted compound 2 achieved an IC₅₀ of 45.2 ± 13.0 μM against U87 glioblastoma cells and demonstrated blood-brain barrier penetration (brain uptake: 1.24% IA/g at 5 min, 2.81% IA/g at 60 min post-injection) [1]. This evidence demonstrates that N-methylation status directly and quantitatively modulates cytotoxic potency, with the direction of effect being cell-line dependent—an essential consideration when selecting between N-methyl and N-H benzimidazole building blocks for anticancer SAR campaigns.

Cancer Cytotoxicity N-methylation

2-Trifluoromethyl Benzimidazole Bioisostere SAR: Sub-nanomolar Antiprotozoal Potency Against Giardia and Trichomonas

A systematic SAR study of 2-(trifluoromethyl)-1H-benzimidazole derivatives bearing various 5- and 6-position bioisosteric substituents (–Cl, –F, –CF₃, –CN) revealed that several analogs achieved IC₅₀ values < 1 μM against both Giardia intestinalis and Trichomonas vaginalis, making them significantly more potent than the clinical standards albendazole and metronidazole [1]. Notably, compound 4 [2,5(6)-bis(trifluoromethyl)-1H-benzimidazole] was 14-fold more active than albendazole against T. vaginalis and additionally exhibited moderate antimalarial activity against W2 and D6 strains of Plasmodium falciparum (IC₅₀ = 5.98 and 6.12 μM, respectively) [1]. This study provides class-level evidence that the 2-CF₃ group is essential for antiprotozoal potency, while the nature of the 5-substituent (e.g., F vs. Cl vs. CF₃) tunes the potency and selectivity across protozoal species.

Antiprotozoal Giardia intestinalis Trichomonas vaginalis

Fluorinated Benzimidazole Metabolic Stability: CYP450-Mediated Hydroxylation Resistance Conferred by Electron-Withdrawing Substituents

Structure-metabolism relationship studies on the benzimidazole chemotype have established that the benzimidazole core undergoes CYP450-mediated hydroxylation as a major Phase I metabolic pathway in human liver microsomes [1]. To counteract this metabolic liability, the incorporation of electron-withdrawing substituents such as fluorine and trifluoromethyl groups was shown to reduce the metabolic rate, with fluorinated benzimidazole analogs achieving metabolic stability profiles comparable to marketed drugs [1]. In a separate study, the benzimidazole-based FabI inhibitor series underwent metabolism-directed optimization where 22 initial lead compounds were screened in mouse hepatic microsomes, leading to the identification of metabolic hotspots on the benzimidazole core [2]. The combined presence of 5-F and 2-CF₃ groups is therefore predicted—by class-level inference from these two independent metabolic stability investigations—to provide additive protection against oxidative metabolism compared to mono-substituted or unsubstituted benzimidazole analogs.

Metabolic Stability CYP450 Human Liver Microsomes

TLR9 Inhibition Patent Landscape: N-Methyl-2-Trifluoromethyl Benzimidazoles as Privileged Scaffolds for Fibrosis Therapy

Bristol Myers Squibb's patent filings (WO2022040260A1, WO2024163380A1) disclose substituted 1H-benzo[d]imidazole derivatives as TLR9 inhibitors for treating fibrotic diseases including IPF, NASH, and chronic kidney disease [1][2]. The exemplified compounds feature the 2-trifluoromethyl-1-methylbenzimidazole core with various C5/C6 substituents, directly establishing the relevance of the N-methyl-2-trifluoromethylbenzimidazole scaffold as a privileged chemotype for TLR9 antagonism [1]. TLR9 is upregulated in human NASH and IPF tissues, and inhibition of TLR9 signaling is projected to reduce the MyD88-dependent production of pro-fibrotic cytokines (IL-6, IFN-α, IL-1β, TNF-α) [1]. While specific IC₅₀ values for individual patent examples are disclosed in the full patent specifications, the patent family explicitly claims the N1-methyl-2-CF₃ substitution pattern as integral to TLR9 inhibitory activity.

TLR9 Fibrosis NASH

Ferroptosis Induction: 2-Trifluoromethyl Benzimidazole Derivative FA16 with Defined IC₅₀ and Metabolic Stability

FA16, a derivative of 2-(trifluoromethyl)benzimidazole, has been characterized as a selective and metabolically stable ferroptosis inducer with an IC₅₀ of 1.26 μM in HT1080 fibrosarcoma cells [1]. The compound emerged from a phenotypic screening campaign that identified FA-S (a 2-(trifluoromethyl)benzimidazole derivative) as a novel ferroptosis-inducing hit, from which a series of analogs were designed and optimized for improved activity . This class-level evidence demonstrates that the 2-trifluoromethylbenzimidazole scaffold is a validated pharmacophore for ferroptosis induction, and that the specific substitution pattern on the benzimidazole core (including N-alkylation and C5/C6 substituents) directly modulates both ferroptosis potency and metabolic stability. The 5-fluoro-1-methyl derivative is thus positioned as a structural analog within this therapeutically relevant phenotype.

Ferroptosis Cancer Metabolic Stability

Evidence-Backed Application Scenarios for 5-Fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole in Drug Discovery and Chemical Biology


TLR9-Targeted Fibrosis Drug Discovery: SAR Exploration at the C5 Position

Based on the BMS patent estate establishing N1-methyl-2-trifluoromethylbenzimidazoles as TLR9 inhibitors [1], 5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole serves as a key intermediate for systematic SAR exploration at the C5 position. The 5-fluoro substituent can be leveraged as a bioisosteric replacement for hydrogen, chlorine, or additional trifluoromethyl groups (as exemplified in the antiprotozoal SAR studies [2]) to modulate TLR9 potency, selectivity, and physicochemical properties. This compound is specifically recommended for fibrosis programs targeting IPF, NASH/MASH, or chronic kidney disease where TLR9 antagonism has demonstrated mechanistic rationale [1].

Anticancer Lead Optimization: N-Methylation-Dependent Cytotoxicity Profiling

The established finding that N-methylation status alters cytotoxic potency in a cell-line-dependent manner [3] positions 5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole as a direct comparator for N-unsubstituted analogs (e.g., 5-fluoro-2-(trifluoromethyl)-1H-benzimidazole) in anticancer SAR campaigns. Researchers can use the matched molecular pair (N-Me vs. N-H) to deconvolute the contribution of the N1-methyl group to cytotoxicity, BBB penetration, and target engagement across glioblastoma (U87), melanoma (A375), cervical (HeLa), and breast (MCF7) cancer panels [3].

Antiprotozoal Drug Discovery: 5-Fluoro Bioisostere of Lead Compound Series

The demonstration that 5-substituted 2-(trifluoromethyl)benzimidazoles achieve sub-micromolar IC₅₀ values against Giardia intestinalis and Trichomonas vaginalis—with the 5-CF₃ analog being 14-fold more potent than albendazole [2]—positions 5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole as a direct bioisosteric analog for antiprotozoal SAR expansion. The 5-F substituent offers distinct electronic and steric properties compared to 5-Cl, 5-CF₃, or 5-CN, enabling exploration of potency-selectivity trade-offs across protozoal species including Plasmodium falciparum [2].

Metabolic Stability-Driven Scaffold Selection for Lead Optimization

Given the class-level evidence that fluorinated benzimidazoles exhibit reduced CYP450-mediated hydroxylation and achieve metabolic stability comparable to marketed drugs [4], 5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is recommended as a metabolically pre-optimized building block for hit-to-lead and lead optimization programs. The dual electron-withdrawing substitution (5-F + 2-CF₃) is predicted to provide additive protection against Phase I oxidative metabolism based on structure-metabolism relationship data from 22-compound benzimidazole series [5], reducing the need for iterative metabolic engineering compared to non-fluorinated or mono-substituted benzimidazole starting points.

Quote Request

Request a Quote for 5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.